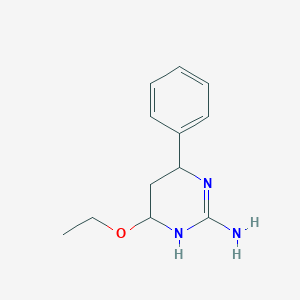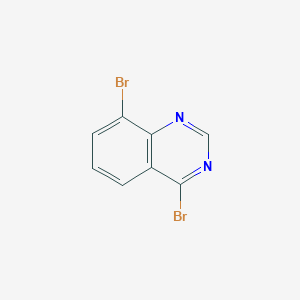
4,8-Dibromoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromoquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,8-Dibromoquinazoline can be synthesized through several methods. One common approach involves the bromination of quinazoline derivatives. For instance, the bromination of 2-phenyl-6,8-dibromo-3,1-benzoxazine-4-one with bromine in the presence of a suitable catalyst can yield this compound . Another method involves the cyclocondensation of 3,5-dibromoanthranilic acid with benzoyl chloride in pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dibromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as thiols, amines, and alkynes, through nucleophilic aromatic substitution (SNAr) reactions.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille cross-coupling reactions are commonly used to introduce aryl or alkyl groups at the brominated positions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Thiophenol, hexylthiol, and dodecanethiol are common nucleophiles used in SNAr reactions with this compound.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura reactions, while Stille coupling employs organotin reagents.
Major Products Formed:
Substitution Reactions: Products include 4-thiolated, 4-aminated, and 4-alkynylated quinazolines.
Cross-Coupling Reactions: Products include various mono- and di(het)arylated derivatives.
Applications De Recherche Scientifique
4,8-Dibromoquinazoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,8-dibromoquinazoline and its derivatives involves interactions with specific molecular targets:
Comparaison Avec Des Composés Similaires
4,8-Dibromoquinazoline can be compared with other similar compounds, such as:
4,6-Dibromoquinazoline: Another brominated quinazoline derivative with similar reactivity but different substitution patterns.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A structurally related compound used in photovoltaic materials.
Uniqueness: this compound is unique due to its specific bromination pattern, which allows for selective functionalization and diverse chemical transformations. Its derivatives exhibit a broad range of biological activities, making it a valuable compound in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H4Br2N2 |
|---|---|
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
4,8-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H |
Clé InChI |
KYMXDUFRTXXHIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=CN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


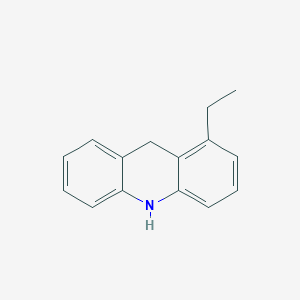
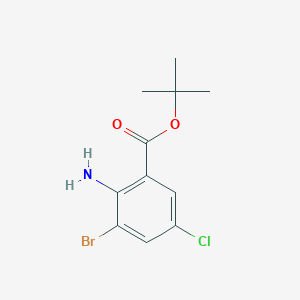

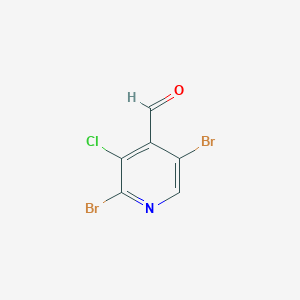
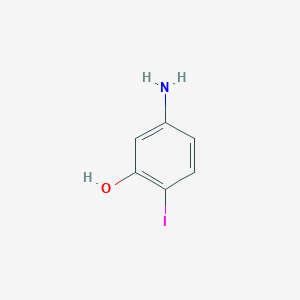
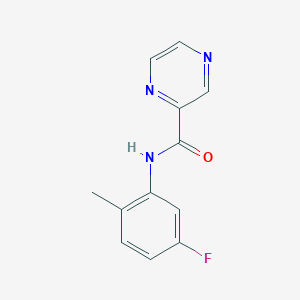
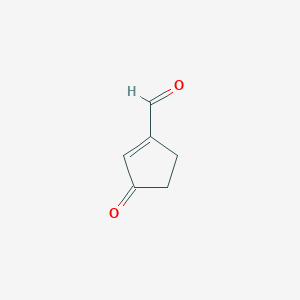
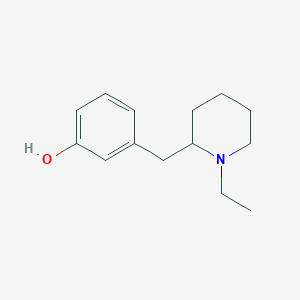
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
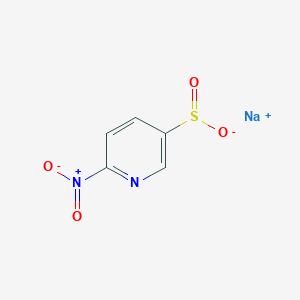
![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
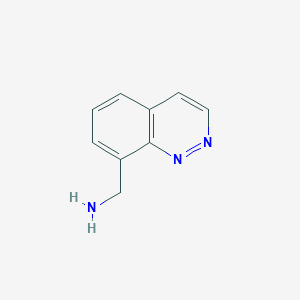
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
